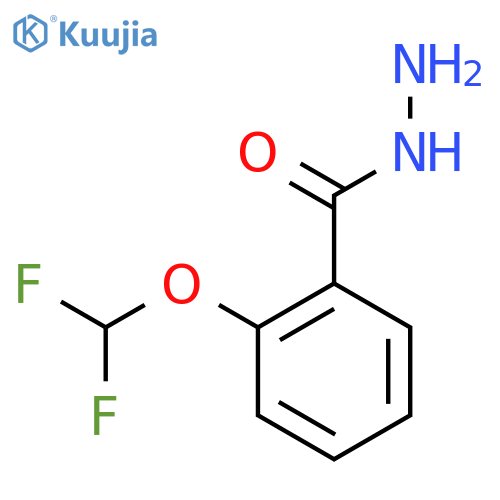

Cas no 333430-83-4 (2-(difluoromethoxy)benzohydrazide)

2-(difluoromethoxy)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-Difluoromethoxy-benzoic acid hydrazide

- 2-(Difluoromethoxy)benzohydrazide

- BBL039289

- 333430-83-4

- STK313277

- SB85471

- CLPIOLPQNRDLRV-UHFFFAOYSA-N

- CS-0240459

- EN300-228518

- SCHEMBL22987538

- AKOS000154428

- 2-(difluoromethoxy)benzohydrazide

-

- MDL: MFCD01124257

- インチ: InChI=1S/C8H8F2N2O2/c9-8(10)14-6-4-2-1-3-5(6)7(13)12-11/h1-4,8H,11H2,(H,12,13)

- InChIKey: CLPIOLPQNRDLRV-UHFFFAOYSA-N

- ほほえんだ: NNC(C1=CC=CC=C1OC(F)F)=O

計算された属性

- せいみつぶんしりょう: 202.05538383g/mol

- どういたいしつりょう: 202.05538383g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

2-(difluoromethoxy)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-228518-1.0g |

2-(difluoromethoxy)benzohydrazide |

333430-83-4 | 95% | 1.0g |

$292.0 | 2024-06-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311129-250mg |

2-(difluoromethoxy)benZohydrazide |

333430-83-4 | 95+% | 250mg |

¥3387.00 | 2024-05-18 | |

| Enamine | EN300-228518-0.05g |

2-(difluoromethoxy)benzohydrazide |

333430-83-4 | 95% | 0.05g |

$68.0 | 2024-06-20 | |

| Enamine | EN300-228518-10g |

2-(difluoromethoxy)benzohydrazide |

333430-83-4 | 95% | 10g |

$1432.0 | 2023-09-15 | |

| Enamine | EN300-228518-1g |

2-(difluoromethoxy)benzohydrazide |

333430-83-4 | 95% | 1g |

$292.0 | 2023-09-15 | |

| Enamine | EN300-228518-5g |

2-(difluoromethoxy)benzohydrazide |

333430-83-4 | 95% | 5g |

$798.0 | 2023-09-15 | |

| Crysdot LLC | CD12082464-10g |

2-(Difluoromethoxy)benzohydrazide |

333430-83-4 | 95+% | 10g |

$401 | 2024-07-24 | |

| Alichem | A013000009-500mg |

2-(Difluoromethoxy)benzohydrazide |

333430-83-4 | 97% | 500mg |

$798.70 | 2023-09-02 | |

| Alichem | A013000009-1g |

2-(Difluoromethoxy)benzohydrazide |

333430-83-4 | 97% | 1g |

$1504.90 | 2023-09-02 | |

| Enamine | EN300-228518-0.1g |

2-(difluoromethoxy)benzohydrazide |

333430-83-4 | 95% | 0.1g |

$101.0 | 2024-06-20 |

2-(difluoromethoxy)benzohydrazide 関連文献

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

2-(difluoromethoxy)benzohydrazideに関する追加情報

2-(Difluoromethoxy)benzohydrazide: A Comprehensive Overview

The compound 2-(difluoromethoxy)benzohydrazide (CAS No. 333430-83-4) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound, characterized by its unique structure, has garnered attention in recent years due to its versatile properties and promising research outcomes. In this article, we delve into the structural features, synthesis methods, and the latest advancements in the application of 2-(difluoromethoxy)benzohydrazide.

2-(Difluoromethoxy)benzohydrazide belongs to the class of benzohydrazides, which are derivatives of hydrazine. The molecule consists of a benzene ring substituted with a difluoromethoxy group (-O-CF2-) at the 2-position and a hydrazide (-NH-NH2) group at the para position. This substitution pattern imparts unique electronic and steric properties to the compound, making it suitable for various chemical reactions and applications.

Recent studies have highlighted the role of 2-(difluoromethoxy)benzohydrazide in medicinal chemistry. Researchers have explored its potential as a building block for drug discovery, particularly in the development of bioactive molecules. The presence of the difluoromethoxy group introduces fluorine atoms, which are known to enhance pharmacokinetic properties such as lipophilicity and metabolic stability. These attributes make 2-(difluoromethoxy)benzohydrazide an attractive candidate for designing drugs targeting various therapeutic areas.

In addition to its medicinal applications, 2-(difluoromethoxy)benzohydrazide has shown promise in materials science. The compound has been investigated for its ability to form coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and surface area, making them ideal for gas storage, catalysis, and sensing applications. The incorporation of fluorine atoms in the structure further enhances the stability and functionality of these materials.

The synthesis of 2-(difluoromethoxy)benzohydrazide involves a multi-step process that typically starts with the preparation of 2-difluoromethoxyaniline. This intermediate is then subjected to a series of reactions, including diazotization and coupling with hydrazine derivatives, to yield the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.

One of the most exciting developments involving 2-(difluoromethoxy)benzohydrazide is its use in click chemistry. Click reactions are known for their high efficiency and selectivity, making them invaluable in drug discovery and materials synthesis. Researchers have demonstrated that 2-(difluoromethoxy)benzohydrazide can participate in click reactions under mild conditions, facilitating the construction of complex molecular architectures with ease.

Moreover, 2-(difluoromethoxy)benzohydrazide has been employed as a precursor for synthesizing fluorescent probes. These probes have found applications in bioimaging and sensing due to their excellent photostability and high quantum yields. The integration of fluorine atoms into the structure further enhances the optical properties of these probes, making them highly suitable for real-time monitoring of biological processes.

In conclusion, 2-(difluoromethoxy)benzohydrazide (CAS No. 333430-83-4) is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in drug discovery, materials science, and chemical engineering. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in advancing modern science and technology.

333430-83-4 (2-(difluoromethoxy)benzohydrazide) 関連製品

- 175277-19-7(2-(Trifluoromethoxy)benzohydrazide)

- 126767-63-3(4-(difluoromethoxy)benzohydrazide)

- 7466-54-8(2-Methoxybenzhydrazide)

- 95582-17-5((S)-3-Cbz-amino-2-piperidone)

- 2680611-34-9(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(7-methyl-1-benzofuran-3-yl)propanoic acid)

- 864927-79-7(6-acetyl-2-(2E)-3-(thiophen-2-yl)prop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

- 83889-67-2(1,3-Palmitolein-2-Olein)

- 2377036-01-4(2-Fluoro-2-(1-fluorocyclopropyl)acetic acid)

- 2172207-76-8(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid)

- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)